Alisertib - 1028486-01-2

Alisertib

Catalog Number: EVT-287710
CAS Number: 1028486-01-2
Molecular Formula: C27H20ClFN4O4
Molecular Weight: 518.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alisertib, also known by its developmental code MLN8237, is a small molecule inhibitor of Aurora A kinase (AAK) [, ]. Classified as a selective, ATP-competitive inhibitor, it exhibits over 200-fold selectivity for AAK over Aurora B kinase (ABK) []. Alisertib plays a crucial role in scientific research as a tool to investigate the function of AAK in cellular processes, particularly mitosis, and its potential as a target for anticancer therapies.

Future Directions
  • Combination Therapies: Further exploration of Alisertib in combination with other targeted therapies and/or chemotherapy is warranted. Promising combinations identified in preclinical studies, such as Alisertib with romidepsin in T-cell lymphoma [, ] and Alisertib with TAK-228 in triple-negative breast cancer [], require further clinical evaluation.
  • Biomarker-Driven Therapies: Validating and incorporating biomarkers of Alisertib sensitivity, such as c-Myc and thyroid transcription factor 1 expression in small cell lung cancer [], into clinical trials could improve patient selection and treatment outcomes.
  • Drug Delivery Strategies: Continued research on optimizing Alisertib delivery to specific tumor sites, particularly the central nervous system [, ], is crucial to enhance efficacy and minimize systemic toxicity.
  • Mechanism of Resistance: Investigating the mechanisms underlying resistance to Alisertib, such as the role of the PI3K/AKT/mTOR pathway [], is essential to develop strategies for overcoming resistance and improving long-term treatment success.
Overview

Alisertib, also known as MLN8237, is an investigational compound classified as a selective inhibitor of aurora kinase A. It is primarily under investigation for its potential therapeutic applications in treating various solid tumors and hematologic malignancies. Alisertib is administered orally and has shown promise in clinical trials, particularly in cancer types such as breast cancer, small-cell lung cancer, and thyroid cancer. The compound's mechanism of action involves the inhibition of aurora kinase A, a critical regulator of cell division, which leads to apoptosis and cell cycle arrest in cancer cells .

Synthesis Analysis

The synthesis of alisertib involves several key steps that leverage organic chemistry techniques to produce the final compound. The initial synthetic route focuses on the preparation of substituted amino-benzophenones, which are then transformed through various reactions to yield the desired pyrimidobenzazepine structure characteristic of alisertib.

Technical Details

  1. Starting Materials: The synthesis begins with amino-benzophenones, which undergo Sonogashira coupling with protected propargyl amines.
  2. Cyclization: Following hydration and deprotection, cyclization occurs under basic conditions to form azepines.
  3. Final Modifications: The final structure is achieved through further functionalization that enhances selectivity for aurora kinase A while maintaining solubility and cell permeability .
Molecular Structure Analysis

Alisertib's molecular structure can be described by its chemical formula C20H22N4OC_{20}H_{22}N_4O, with a molecular weight of approximately 334.42 g/mol. The structure features a pyrimidobenzazepine core that is crucial for its biological activity.

Structural Data

  • Chemical Formula: C20H22N4OC_{20}H_{22}N_4O
  • Molecular Weight: 334.42 g/mol
  • Key Functional Groups: The presence of an amine group and various aromatic rings contributes to its interaction with aurora kinase A.
Chemical Reactions Analysis

Alisertib undergoes several chemical reactions during its metabolic processing within the body. Key metabolic pathways include:

  1. Oxidative Metabolism: Primarily mediated by cytochrome P450 enzymes, specifically CYP3A.
  2. Acyl Glucuronidation: This pathway accounts for approximately 77.9% of the dose metabolized and is facilitated by uridine 5′-diphospho-glucuronosyltransferase enzymes (1A1, 1A3, 1A8) .
  3. Excretion Pathways: The major drug-related components are excreted via feces and urine, with unchanged alisertib being the predominant circulating form in plasma .
Mechanism of Action

Alisertib exerts its effects primarily through the inhibition of aurora kinase A, which plays a pivotal role in mitosis. By blocking this kinase:

  • Cell Cycle Arrest: Alisertib induces G2/M phase arrest in cancer cells, preventing them from successfully completing mitosis.
  • Apoptosis Induction: The inhibition leads to increased apoptosis rates, particularly in cells expressing high levels of aurora kinase A.
  • Synergistic Effects: Studies have shown that alisertib can enhance the efficacy of other chemotherapeutic agents, such as Sorafenib, suggesting potential for combination therapies in advanced cancers .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alisertib is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Alisertib demonstrates stability under physiological conditions but undergoes significant metabolism via hepatic pathways.
  • pH Sensitivity: The compound's solubility can be influenced by pH levels, which affects its absorption profile .
Applications

Alisertib has been investigated for several scientific uses:

  1. Cancer Treatment: Its primary application is as an anti-cancer agent targeting solid tumors and hematological malignancies.
  2. Research Tool: Alisertib serves as a valuable tool in research settings to study cell cycle regulation and apoptosis mechanisms.
  3. Combination Therapies: Ongoing studies explore alisertib's use in combination with other agents to enhance therapeutic outcomes in resistant cancer types .

Properties

CAS Number

1028486-01-2

Product Name

Alisertib

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid

Molecular Formula

C27H20ClFN4O4

Molecular Weight

518.9 g/mol

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

alisertib
MLN 8237
MLN-8237
MLN8237

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.